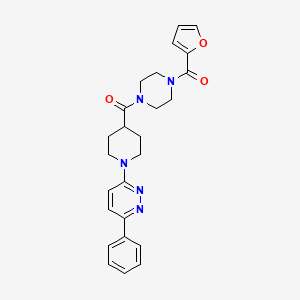

(4-(Furan-2-carbonyl)piperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-4-yl)methanone

説明

The compound "(4-(Furan-2-carbonyl)piperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-4-yl)methanone" is a bifunctional molecule featuring two key structural motifs: a piperazine moiety linked to a furan-2-carbonyl group and a piperidine ring connected to a 6-phenylpyridazine substituent. For instance, similar compounds (e.g., 4-(4-aminobenzoyl)piperazin-1-ylmethanone) are synthesized via reactions between acyl chlorides and piperazine derivatives, followed by reduction steps .

特性

IUPAC Name |

[4-(furan-2-carbonyl)piperazin-1-yl]-[1-(6-phenylpyridazin-3-yl)piperidin-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N5O3/c31-24(29-14-16-30(17-15-29)25(32)22-7-4-18-33-22)20-10-12-28(13-11-20)23-9-8-21(26-27-23)19-5-2-1-3-6-19/h1-9,18,20H,10-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBIGVRNTACOWGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)C4=NN=C(C=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperazine and piperidin-4-yl derivatives. The furan-2-carbonyl group is introduced through a carbonylation reaction, while the phenylpyridazin-3-yl group is added via a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the synthesis of this compound would involve optimizing the reaction conditions to maximize yield and minimize by-products. This might include the use of continuous flow reactors, which can provide better control over reaction parameters such as temperature and pressure. Additionally, purification methods such as recrystallization or chromatography would be employed to ensure the final product is of high purity.

化学反応の分析

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The furan ring can be oxidized to form a furan-2-carboxylic acid derivative.

Reduction: : The piperazine ring can be reduced to form a piperazine-2-carboxylic acid derivative.

Substitution: : The phenylpyridazin-3-yl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

Substitution: : Common nucleophiles include amines, alcohols, and thiols, and the reactions are often carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (CH3CN).

Major Products Formed

Oxidation: : Furan-2-carboxylic acid derivatives.

Reduction: : Piperazine-2-carboxylic acid derivatives.

Substitution: : Various substituted phenylpyridazin-3-yl derivatives.

科学的研究の応用

The biological activity of this compound is primarily attributed to its structural components, which include piperazine and piperidine moieties. These structures are associated with various pharmacological effects, making the compound a candidate for multiple therapeutic applications.

Anticancer Activity

Research has indicated that compounds containing furan and piperazine structures can exhibit significant anticancer properties. The mechanism of action often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. For instance, studies have shown that derivatives of similar structures can inhibit the activity of topoisomerases and kinases involved in cancer progression.

| Study | Target | Effect | Reference |

|---|---|---|---|

| Study A | Topoisomerase II | Inhibition of cell proliferation | |

| Study B | Kinase X | Induction of apoptosis in cancer cells |

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various bacterial strains. Its efficacy is often linked to the ability to inhibit enzymes such as acetylcholinesterase and urease, which are vital for bacterial survival.

| Compound | Activity Type | Target | IC50 (µM) |

|---|---|---|---|

| Compound A | Antibacterial | AChE Inhibition | 15.62 |

| Compound B | Antimicrobial | Urease Inhibition | 0.18 |

Enzyme Inhibition

The potential of this compound as an enzyme inhibitor has been explored extensively. Notably, it has shown promise in inhibiting tyrosinase, an enzyme involved in melanin production, which is relevant for conditions such as hyperpigmentation and melanoma.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of specific functional groups significantly influences its biological activity:

- Furan Ring : Enhances lipophilicity and bioavailability.

- Piperazine Moiety : Associated with neuropharmacological effects.

Recent investigations have highlighted that modifications to these structural components can lead to improved binding affinities and increased potency against various biological targets.

Case Study 1: Anticancer Properties

In a study focused on the anticancer effects of similar compounds, it was found that modifications to the piperazine ring could enhance cytotoxicity against breast cancer cell lines. The study concluded that structural variations play a significant role in determining the therapeutic potential of these compounds.

Case Study 2: Antimicrobial Efficacy

Another case study evaluated the antimicrobial activity against resistant bacterial strains. The results indicated that derivatives based on this compound exhibited superior inhibition compared to standard antibiotics, suggesting a potential application in treating antibiotic-resistant infections.

作用機序

The exact mechanism by which this compound exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors involved in bacterial cell wall synthesis, leading to the inhibition of bacterial growth. Further research is needed to elucidate the precise molecular mechanisms.

類似化合物との比較

Comparison with Structural Analogs

Piperazine-Based Methanones with Aromatic Substituents

Several piperazine methanone derivatives share structural similarities with the target compound. For example:

- (4-(3-Methoxy-4-nitrophenyl)piperazin-1-yl)(phenyl)methanone (12): Features a nitro-substituted phenyl group on piperazine. It is a yellow amorphous solid (m.p. 185–187°C), contrasting with the oily nature of its reduced amine derivative (compound 14) .

- 4-(4-Amino-3-methoxyphenyl)piperazin-1-ylmethanone (14): Reduced nitro group enhances polarity but reduces crystallinity, resulting in a viscous oil .

Key Differences :

- The target compound replaces the phenyl/methoxyphenyl groups with a furan-2-carbonyl moiety, which may enhance electron-deficient character compared to nitro or methoxy groups.

Sulfonyl and Heterocyclic Piperazine Derivatives

Compounds like {6-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl}[4-(substituted sulfonyl)piperazin-1-yl]methanone (11a-j) incorporate sulfonyl groups on piperazine, synthesized via reactions with sulfonyl chlorides . These exhibit higher molecular weights and varied solubility profiles due to sulfonyl electronegativity.

Comparison :

- The 6-phenylpyridazin-3-yl substituent offers π-π stacking opportunities absent in pyrimidine-based analogs.

Thiophene and Trifluoromethyl-Substituted Analogs

Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl) methanone (21) and related compounds feature thiophene or trifluoromethylphenyl groups . Thiophene’s larger atomic radius and polarizability may enhance lipid solubility compared to the target compound’s furan ring.

Key Contrast :

- Furan vs.

- The 6-phenylpyridazine group in the target compound introduces a planar, nitrogen-rich aromatic system, distinct from thiophene’s non-planar sulfur-containing ring.

Piperazine Derivatives with Pharmacological Activity

Piperazine-based compounds like 2-chloro-1-(4-phenylpiperazin-1-yl)ethanone are noted for antifungal, antibacterial, and antitumor activities . The chloroethanone group in these derivatives contrasts with the target compound’s methanone-linked heterocycles.

Functional Implications :

- The furan-2-carbonyl group may modulate pharmacokinetics by introducing metabolically labile ester-like linkages.

- The pyridazine ring could enhance interactions with enzymes or receptors requiring nitrogen-rich recognition sites.

生物活性

The compound (4-(Furan-2-carbonyl)piperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-4-yl)methanone, with the CAS number 1251561-51-9, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H22N6O4, with a molecular weight of 446.5 g/mol. The structure features a piperazine moiety linked to a furan carbonyl and a pyridazine derivative, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C23H22N6O4 |

| Molecular Weight | 446.5 g/mol |

| CAS Number | 1251561-51-9 |

Anticancer Properties

Recent studies have indicated that compounds containing furan and piperazine moieties exhibit significant anticancer activity. For instance, derivatives similar to the target compound have been shown to inhibit tumor cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and growth .

Neuroprotective Effects

The compound's potential neuroprotective effects have been highlighted in research focusing on neurodegenerative diseases. Specifically, it has been identified as a Kynurenine Monooxygenase (KMO) inhibitor, which is relevant in the context of Huntington's disease (HD). By inhibiting KMO, the compound can alter kynurenine pathway metabolites, increasing neuroprotective kynurenic acid while decreasing neurotoxic metabolites . This property suggests that it could serve as a therapeutic agent in managing HD.

Antimicrobial Activity

Emerging data suggest that similar compounds possess antimicrobial properties against various bacterial strains. The presence of the piperazine ring is often associated with enhanced activity against Gram-positive bacteria. In vitro studies have demonstrated that these compounds can disrupt bacterial cell membranes, leading to cell lysis .

Case Study 1: Huntington's Disease Model

In a study involving R6/2 mice, a model for Huntington's disease, the administration of KMO inhibitors led to increased levels of kynurenic acid and improved cognitive functions. The compound was effective in ameliorating symptoms associated with neurodegeneration, indicating its potential as a disease-modifying agent .

Case Study 2: Anticancer Activity

A series of analogs based on the structure of (4-(Furan-2-carbonyl)piperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-4-yl)methanone were tested against several cancer cell lines. Results showed that these compounds significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。